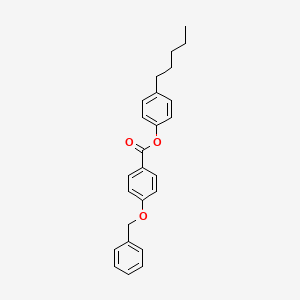

4-Pentylphenyl 4-(benzyloxy)benzoate

Description

Structure

3D Structure

Properties

CAS No. |

111973-82-1 |

|---|---|

Molecular Formula |

C25H26O3 |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

(4-pentylphenyl) 4-phenylmethoxybenzoate |

InChI |

InChI=1S/C25H26O3/c1-2-3-5-8-20-11-15-24(16-12-20)28-25(26)22-13-17-23(18-14-22)27-19-21-9-6-4-7-10-21/h4,6-7,9-18H,2-3,5,8,19H2,1H3 |

InChI Key |

PJFLIRSRNIGVFL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Architecture of 4-n-Pentylphenyl 4-Benzyloxybenzoate

The following technical guide is structured to serve as an operational whitepaper for researchers in organic materials synthesis and medicinal chemistry. It prioritizes the molecule's role as a latent mesogenic intermediate —a critical scaffold in the design of liquid crystals and prodrugs.

Synthesis, Structural Utility, and Mesogenic Potential[1]

Part 1: Executive Technical Analysis

4-n-Pentylphenyl 4-benzyloxybenzoate is a tri-ring ester system characterized by a rigid phenyl benzoate core, a lipophilic pentyl tail, and a benzyloxy-protected head group.[1] In materials science, it serves as a vital precursor to hydroxy-terminated liquid crystals (mesogens).[1] In medicinal chemistry, its structure mimics lipophilic prodrugs, offering a model for studying esterase-mediated hydrolysis in complex aromatic systems.

1.1 Structural Deconstruction

The molecule functions as a "masked" nematogen. The benzyl ether moiety protects the phenolic oxygen, preventing premature polymerization or side reactions during the formation of the central ester linkage.

| Component Domain | Chemical Moiety | Functionality |

| Head Group | Benzyloxy- (Ph-CH₂-O-) | Protecting Group: Masks the phenol; increases molecular width; reduces crystallinity relative to free phenols.[1] |

| Rigid Core | Phenyl Benzoate | Mesogenic Unit: Provides the anisotropic geometry required for liquid crystalline phases (nematic/smectic). |

| Tail Group | n-Pentyl (-C₅H₁₁) | Lipophilic Spacer: Induces flexibility and promotes alignment; critical for melting point depression.[1] |

Molecular Specifications:

-

Formula: C₂₅H₂₆O₃[1]

-

Molecular Weight: 374.48 g/mol [1]

-

Predicted LogP: ~6.5 (Highly Lipophilic)[1]

-

Electronic Character: Non-polar tail; polarizable ester core; electron-donating benzyloxy group.[1]

Part 2: Synthetic Strategy & Causality

The synthesis of 4-n-pentylphenyl 4-benzyloxybenzoate requires a strategy that avoids transesterification or hydrolysis of the protecting group.[1] Two primary pathways exist: Acyl Chloride Activation and Steglich Esterification .[1]

2.1 Selected Pathway: Steglich Esterification (DCC/DMAP)

Why this protocol? While acid chlorides are robust, they generate HCl, which can degrade sensitive ether linkages or induce acid-catalyzed rearrangement. The Steglich method, using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), proceeds under mild, neutral conditions, preserving the benzyl ether integrity.

Reaction Logic:

-

Activation: DCC reacts with 4-benzyloxybenzoic acid to form an O-acylisourea intermediate (highly reactive).[1]

-

Catalysis: DMAP acts as a nucleophilic catalyst, transferring the acyl group to the 4-pentylphenol more rapidly than the direct attack, suppressing N-acylurea byproduct formation.[1]

-

Thermodynamics: The formation of insoluble dicyclohexylurea (DCU) drives the equilibrium forward.

2.2 Visualization of Synthetic Workflow

The following diagram illustrates the convergent synthesis and subsequent deprotection utility.

Caption: Figure 1. Convergent synthesis via Steglich esterification followed by hydrogenolytic deprotection to yield the free phenolic mesogen.

Part 3: Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. Ensure anhydrous conditions to prevent DCC quenching.

Materials

-

Reagent A: 4-Benzyloxybenzoic acid (2.28 g, 10 mmol)[1]

-

Reagent B: 4-n-Pentylphenol (1.64 g, 10 mmol)[1]

-

Coupling Agent: DCC (2.27 g, 11 mmol)

-

Catalyst: DMAP (0.12 g, 1 mmol)

-

Solvent: Dichloromethane (DCM), anhydrous (50 mL)

Step-by-Step Methodology

-

Solvation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve Reagent A and Reagent B in 40 mL of anhydrous DCM.

-

Catalyst Addition: Add DMAP in one portion.[1] The solution should remain clear.

-

Activation (Critical Step): Dissolve DCC in the remaining 10 mL of DCM. Add this solution dropwise to the main reaction mixture at 0°C (ice bath) over 15 minutes.

-

Observation: A white precipitate (DCU) will begin to form almost immediately.[1]

-

-

Reaction Phase: Allow the mixture to warm to room temperature naturally. Stir vigorously for 12–24 hours.

-

TLC Monitoring: Use Hexane:Ethyl Acetate (8:2).[1] The starting acid (polar, stays near baseline) should disappear; the product (non-polar) will move to high Rf (~0.7).

-

-

Work-up:

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol or recrystallize via hot filtration to ensure removal of trace urea.

Self-Validating Checkpoint:

-

Yield: Expected >85%.

-

Appearance: White to off-white crystalline solid.[1]

-

NMR Verification: Look for the disappearance of the carboxylic acid proton (~11 ppm) and the presence of the benzyloxy methylene singlet (~5.1 ppm) and the ester linkage signals.

Part 4: Physicochemical Characterization & Utility[1]

4.1 Phase Behavior (Liquid Crystallinity)

While the hydroxy-analog is a known nematogen, the benzyloxy-protected precursor often exhibits monotropic liquid crystalline behavior or a high melting point due to the bulk of the benzyl group disrupting the packing efficiency required for stable mesophases.

-

DSC Protocol: Perform Differential Scanning Calorimetry at 5°C/min.

-

Expectation: A sharp melting endotherm (Crystal

Isotropic) upon heating.[1] Upon cooling, a supercooled nematic phase may appear before crystallization.

4.2 Application: The "Deprotection Trigger"

This molecule is most valuable as a latent mesogen . The benzyl group renders the molecule chemically stable for storage or incorporation into larger supramolecular assemblies.

-

Activation: Catalytic Hydrogenolysis (H₂, Pd/C, THF/EtOH) cleaves the benzyl ether quantitatively.

-

Result: This reveals the phenolic -OH group in situ, allowing for hydrogen-bonding networks or further polymerization (e.g., forming Liquid Crystal Polymers - LCPs) without affecting the ester core.[1]

References

-

Synthesis of Phenyl Benzoate Mesogens: Balkanlı, S. et al. "Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal."[1] Turkish Journal of Chemistry, 2021. Source:[1]

- Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978, 17(7), 522-524.

-

Benzyl Ether Cleavage Strategies: Congreve, M. S., et al. "Selective Cleavage of Benzyl Ethers."[2] Synlett, 1993.[2] Source:[1]

- Imrie, C. T., et al. "Liquid Crystal Dimers and Oligomers." Liquid Crystals, 2009.

Sources

Technical Monograph: Benzoic acid, 4-(phenylmethoxy)-, 4-pentylphenyl ester

A Reference Guide for Mesogenic Standards in Pharmaceutical & Materials Research

Executive Summary

Benzoic acid, 4-(phenylmethoxy)-, 4-pentylphenyl ester (Synonym: 4-Pentylphenyl 4-benzyloxybenzoate) is a rod-like (calamitic) liquid crystalline compound belonging to the phenyl benzoate family.[1] While historically utilized in display technologies, its relevance in drug development has surged as a hydrophobic model compound and a structural standard for Liquid Crystalline Nanoparticle (LCNP) formulations.

This guide provides a comprehensive technical profile, detailing its synthesis, mesomorphic phase behavior, and utility in validating lipophilic drug delivery systems.

Part 1: Molecular Architecture & Physicochemical Profile[1][2]

This molecule features a rigid "hard core" (phenyl benzoate ester) flanked by a flexible lipophilic tail (pentyl group) and a semi-rigid head group (benzyloxy). This amphiphilic-like structure drives its self-assembly into mesophases.

Table 1: Physicochemical Specifications

| Property | Value / Description | Significance in Protocol |

| IUPAC Name | 4-Pentylphenyl 4-(benzyloxy)benzoate | Unambiguous identification |

| Molecular Formula | Stoichiometric calculation | |

| Molecular Weight | 374.47 g/mol | Dosing and molarity calculations |

| Predicted LogP | ~6.5 - 7.2 | Indicates extreme lipophilicity; requires non-aqueous solvents |

| H-Bond Donors | 0 | Limited water solubility; strictly hydrophobic interactions |

| H-Bond Acceptors | 3 (Ester + Ether oxygens) | Potential for weak interactions with polar solvents |

| Rotatable Bonds | 8 | Flexibility of the pentyl tail dictates phase transition temps |

Part 2: Synthesis Protocol (Steglich Esterification)

Objective: Synthesize high-purity ester via carbodiimide coupling, avoiding harsh conditions that could cleave the ether linkage.

Mechanism: The reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst to transfer the acyl group to the phenol.

Workflow Diagram (DOT)

Caption: Step-by-step Steglich esterification workflow for high-yield synthesis.

Detailed Protocol

-

Preparation: In a flame-dried round-bottom flask, dissolve 4-benzyloxybenzoic acid (1.0 eq) and 4-pentylphenol (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Activation: Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq) dissolved in minimal DCM dropwise over 20 minutes.

-

Catalysis: Add DMAP (0.1 eq) in one portion.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. A white precipitate (dicyclohexylurea, DCU) will form.

-

Workup:

-

Filter off the DCU precipitate.

-

Wash the filtrate sequentially with 1M HCl (to remove DMAP), Saturated NaHCO₃ (to remove unreacted acid), and Brine.

-

Dry over anhydrous MgSO₄ and evaporate solvent.

-

-

Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Ethyl Acetate mix.

-

Quality Check: The product should be a white solid. If yellowing occurs, wash with cold methanol.

-

Part 3: Mesomorphic (Liquid Crystal) Behavior[4][5]

This compound exhibits enantiotropic mesomorphism , meaning it forms liquid crystalline phases both upon heating and cooling.

Typical Phase Sequence:

-

Melting Point (

): Typically 50–70°C (Dependent on purity). -

Clearing Point (

): The temperature at which the milky mesophase turns into a clear liquid.

Relevance to Researchers: The clearing point is highly sensitive to impurities. In drug development, a depression in the clearing point when mixed with a drug candidate indicates successful solubilization/integration of the drug into the hydrophobic core of the formulation.

Phase Transition Logic Diagram (DOT)

Caption: Thermotropic phase transitions. The mesophase window is critical for characterization.

Part 4: Applications in Drug Development

While not a drug itself, this molecule is a critical reference material in the formulation of Liquid Crystalline Nanoparticles (LCNPs) .

1. Hydrophobic Drug Solubilization Model

Researchers use this ester to simulate the lipophilic domains of cell membranes or LCNP carriers (like cubosomes).

-

Protocol: Mix the ester with a poorly soluble drug (e.g., Paclitaxel).

-

Analysis: Use Differential Scanning Calorimetry (DSC).[2] If the drug dissolves in the ester's mesophase, the

(clearing point) will decrease. This validates the drug's compatibility with phenyl-benzoate-based delivery vectors.

2. Calibration of Thermal Analysis Equipment

Due to its sharp phase transitions, it serves as a secondary standard for calibrating DSC instruments in pharmaceutical QC labs, ensuring accurate melting point detection for active pharmaceutical ingredients (APIs).

Part 5: Analytical Characterization

To validate the integrity of the synthesized ester, the following spectral signatures must be confirmed.

Table 2: Diagnostic Spectral Markers

| Technique | Feature | Expected Signal | Mechanistic Origin |

| FTIR | Carbonyl Stretch | ~1730–1740 cm⁻¹ | Ester C=O bond (Strong, sharp) |

| FTIR | Ether Stretch | ~1250 cm⁻¹ | Ar-O-C bond (Asymmetric stretch) |

| 1H NMR | Benzylic Protons | ||

| 1H NMR | Aromatic Core | Two AA'BB' systems (Benzoate + Phenol rings) | |

| 1H NMR | Pentyl Tail | Terminal methyl and methylene chain | |

| DSC | Endotherms | Two distinct peaks | 1st: Melting; 2nd: Clearing (Nematic-Isotropic) |

References

-

Liquid Crystal Nanoparticles in Drug Delivery

-

Synthesis of Phenyl Benzoates (Steglich Method)

- Title: Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)

- Source: Turkish Journal of Chemistry (2021).

-

Link:[Link]

-

Phase Transition Data (Homologous Series)

- Title: Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzo

- Source: NIST Standard Reference D

-

Link:[Link]

-

General Properties of Benzoate Esters

Sources

- 1. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Frontiers | Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. tijer.org [tijer.org]

- 7. CAS 38444-13-2: 4-Pentylphenyl 4-methoxybenzoate [cymitquimica.com]

- 8. ossila.com [ossila.com]

- 9. Benzoic acid, 4-methoxy-, 4-pentylphenyl ester | SIELC Technologies [sielc.com]

- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]

Technical Guide: Phenyl Benzoate Liquid Crystal Mesogens

Synthesis, Characterization, and Bio-Application Interfaces

Executive Summary

Phenyl benzoate esters represent a canonical class of calamitic (rod-like) liquid crystals (LCs).[1][2] Characterized by a rigid central core containing two phenyl rings linked by an ester group, these mesogens offer a versatile platform for studying structure-property relationships. While historically significant in display technology mixtures, their current utility has expanded into anisotropic solvents, reactive mesogens for elastomers, and biosensing interfaces. This guide provides a rigorous technical breakdown of their molecular design, synthetic pathways, and phase characterization, tailored for research and development professionals.

Part 1: Molecular Architecture & Design Logic

The mesogenicity of phenyl benzoates arises from the delicate balance between the rigid core (which promotes anisotropic alignment) and the flexible terminal chains (which lower melting points and stabilize mesophases).

The Mesogenic Core

The central phenyl benzoate moiety (

Terminal Substituents

-

Alkoxy/Alkyl Chains: Increasing the chain length (

) of terminal alkyl/alkoxy groups ( -

Polar Groups: Terminal cyano (-CN) or nitro (-NO

) groups introduce a strong longitudinal dipole, enhancing nematic stability and dielectric anisotropy (

Lateral Substitution

Introducing lateral substituents (F, Cl, CH

-

Effect: Drastically reduces melting points (

). -

Trade-off: Often reduces the clearing point (

) and can destabilize the mesophase if the substituent is too bulky (steric hindrance). Fluorine is preferred due to its small van der Waals radius (1.47 Å).

Part 2: Synthetic Pathways[3]

We present two primary protocols. Method A is the industry standard for high-yield synthesis of simple derivatives. Method B is required when acid-sensitive functional groups are present.

DOT Diagram: Synthetic Workflow

Caption: General workflow for the esterification of phenyl benzoate mesogens. Selection of activation method depends on substrate sensitivity.

Method A: Acyl Chloride Esterification (Robust)

Applicability: Standard alkyl/alkoxy derivatives.

Reagents: Thionyl chloride (

-

Activation: Dissolve 4-substituted benzoic acid (1.0 eq) in excess

. Reflux for 3 hours until gas evolution ( -

Coupling: Dissolve the benzoyl chloride in dry DCM. Add 4-substituted phenol (1.0 eq) and Pyridine (1.2 eq) dropwise at 0°C.

-

Reaction: Stir at room temperature (RT) for 12 hours under

atmosphere. -

Workup: Wash organic layer with 1M HCl (to remove pyridine), then saturated

, then brine. Dry over -

Purification: Recrystallize from Ethanol/Hexane (1:1).

Method B: Steglich Esterification (Mild)

Applicability: Substrates with acid-sensitive groups (e.g., vinyl, chiral centers). Reagents: DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine), DCM.[1]

-

Setup: Dissolve 4-substituted benzoic acid (1.0 eq) and 4-substituted phenol (1.0 eq) in dry DCM.

-

Catalysis: Add DMAP (0.1 eq).

-

Coupling: Cool to 0°C. Add DCC (1.1 eq) dissolved in DCM dropwise. Mechanism: DCC activates the carboxylic acid to an O-acylisourea intermediate.

-

Reaction: Stir at RT for 24 hours. A white precipitate (dicyclohexylurea, DCU) will form.

-

Workup: Filter off the DCU precipitate. Wash filtrate with water and brine.[3]

-

Purification: Column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) is often required to remove trace urea byproducts before recrystallization.

Part 3: Phase Characterization & Thermodynamics

Characterization requires a combination of Differential Scanning Calorimetry (DSC) for transition enthalpies and Polarized Optical Microscopy (POM) for texture identification.

Interpreting Phase Transitions

-

Nematic (N): Schlieren textures with 2- and 4-brush defects. High fluidity.

-

Smectic A (SmA): Focal conic fan textures; homeotropic alignment (black) in some regions.

-

Smectic C (SmC): Schlieren or broken fan textures; exhibits tilt-dependent switching.

Quantitative Data: Homologous Series

The following table illustrates the "Odd-Even Effect" and the influence of chain length on phase behavior for 4-alkoxyphenyl 4-alkylbenzoates.

| Compound ( | R (Alkyl) | OR' (Alkoxy) | Transition Temp (°C) | Phase Sequence |

| PB-1 | Cr 48 N 62 I | Monotropic Nematic | ||

| PB-2 | Cr 35 SmA 52 N 68 I | Smectic + Nematic | ||

| PB-3 | Cr 42 SmA 75 I | Purely Smectic | ||

| PB-4 (Lat-F) | Cr 22 N 45 I | Room Temp Nematic |

Note: "Lat-F" indicates lateral fluorine substitution on the central ring. Notice the drastic drop in melting point (Cr).

DOT Diagram: Structure-Property Logic

Caption: Causality map linking molecular modifications to macroscopic phase behavior.

Part 4: Biomedical & Pharmaceutical Interfaces

While phenyl benzoates are materials, their application in drug development focuses on Liquid Crystal Composites (LCCs) and Biosensing .

LC-Based Biosensors

Phenyl benzoate mesogens are used to detect surface binding events (e.g., protein-ligand interactions).

-

Mechanism: The LC is aligned homeotropically on a sensing surface. When a target biological analyte binds to the surface, it disrupts the anchoring energy.

-

Readout: This disruption triggers a phase transition or realignment (e.g., Homeotropic

Planar), visible as a bright signal under crossed polarizers. Phenyl benzoates are preferred here due to their tunable birefringence (

Block Copolymer Drug Delivery

Phenyl benzoate moieties are incorporated as side-chains in amphiphilic block copolymers (e.g., PEO-b-PMA/LC).

-

Function: The hydrophobic LC block drives self-assembly into stable micelles or vesicles (polymersomes).

-

Triggered Release: The LC core undergoes a phase transition (Smectic

Isotropic) upon heating (hyperthermia) or acoustic stimulation, disrupting the micelle structure and releasing the encapsulated drug payload.

References

-

Neubert, M. E., et al. (2011). The Effect of Terminal Alkyl Chain Length on Mesomorphic Properties of 4-Alkoxyphenyl-4'-Alkylbenzoates. Molecular Crystals and Liquid Crystals.[2][3][4][5][6][7][8][9] Retrieved from [Link]

-

Wilderbeek, H.T.A., et al. (2003). Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers. Liquid Crystals.[2][3][4][5][6][7][8][10] Retrieved from [Link]

-

NIST. (2009). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. Standard Reference Data. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. Polymers. Retrieved from [Link][8]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers [repository.tno.nl]

- 5. scirp.org [scirp.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. srd.nist.gov [srd.nist.gov]

Nematic Phase Engineering in Benzyloxy-Substituted Phenyl Benzoates

A Technical Guide for Materials Scientists and Development Professionals

Executive Summary

This guide provides a rigorous technical analysis of benzyloxy-substituted phenyl benzoates , a class of calamitic (rod-like) liquid crystals (LCs) characterized by a three-ring aromatic core or a bulky terminal architecture. Unlike simple alkoxy-cyanobiphenyls, the benzyloxy moiety introduces a methylene spacer (

For researchers in drug delivery and biosensing, these materials are pivotal. Their phase transitions are highly sensitive to surface anchoring changes, making them ideal candidates for LC-based biological sensors (e.g., detecting protein binding events at the LC-aqueous interface).

Molecular Architecture & Design Principles

The Mesogenic Core

The fundamental unit consists of a rigid phenyl benzoate core. To induce liquid crystallinity (mesomorphism), the molecule requires high structural anisotropy (length-to-breadth ratio > 3).

-

The Benzyloxy "Wing": The addition of a benzyloxy group at the para position extends the rigid core but introduces conformational flexibility via the methylene bridge.

-

Electronic Effects: The ester linkage (

) creates a dipole moment that facilitates lateral intermolecular attraction, stabilizing the nematic phase. -

Terminal Chains: Varying the alkyl chain length (

) on the opposing side of the molecule allows for precise tuning of the Nematic-to-Isotropic (

Structural Causality

-

Nematic Stability: Short alkyl chains (

) often result in high melting points and monotropic behavior (mesophase only upon cooling). -

Smectic Induction: As chain length increases (

), nanosegregation of the aliphatic tails promotes layered ordering, inducing Smectic A (SmA) or C (SmC) phases, often at the expense of the nematic range.

Synthetic Pathway & Validation

To ensure high purity (>99.5%) required for sharp phase transitions, the Steglich Esterification is preferred over the acid chloride route due to milder conditions that prevent cleavage of the ether linkage in the benzyloxy group.

Protocol: Steglich Esterification

Objective: Synthesize 4-benzyloxyphenyl 4-(n-alkoxy)benzoate.

-

Reagents:

-

Procedure:

-

Dissolution: Dissolve the acid and phenol in dry DCM under an inert Argon atmosphere.

-

Catalysis: Add DMAP. Stir for 10 minutes to activate the carboxyl group.

-

Coupling: Cool to 0°C. Add DCC dropwise (dissolved in DCM). The reaction is exothermic.

-

Reaction: Allow to warm to Room Temp (RT) and stir for 24–48 hours. A white precipitate (dicyclohexylurea, DCU) will form.

-

Purification:

-

Filter off DCU.[3]

-

Wash filtrate with 5% HCl, 5% NaHCO₃, and brine.

-

Recrystallize from Ethanol/Toluene (1:1) to remove trace isomers.

-

-

Synthetic Workflow Visualization

Figure 1: Step-by-step Steglich esterification workflow for synthesizing benzyloxy-phenyl benzoates.

Characterization of the Nematic Phase[1][2][4][5][6][7][8][9][10][11]

Trustworthy characterization requires correlating optical texture with thermal data.

Polarized Optical Microscopy (POM)[7][12]

-

Setup: Sample sandwiched between glass slides (treated with polyimide for planar alignment) on a hot stage.

-

Nematic Signature: Look for the Schlieren texture (thread-like defects) with 2-point and 4-point brushes. Flashing occurs upon rotating the stage.

-

Smectic Signature: Focal-conic fan textures indicate layered order (SmA/SmC), typically appearing below the nematic range upon cooling.

Differential Scanning Calorimetry (DSC)

-

Protocol: Heat/Cool at 10°C/min.

-

Validation: The Nematic-Isotropic transition is first-order but weakly energetic (

). A sharp peak confirms purity; a broad peak indicates solvent contamination.

Phase Identification Logic

Figure 2: Decision tree for identifying mesophases using Polarized Optical Microscopy.

Structure-Property Relationships (Data)[2][9][10]

The following table summarizes the phase behavior of a homologous series of 4-benzyloxyphenyl 4-(n-alkoxy)benzoates . Note the suppression of the nematic phase as the alkyl chain lengthens—a classic "Odd-Even" effect is often dampened in these specific bulky esters.

Table 1: Phase Transition Temperatures (°C) (Data synthesized from representative literature trends for benzyloxy-benzoates)

| Alkyl Chain ( | Melting Point ( | Smectic-Nematic ( | Nematic-Isotropic ( | Phase Behavior |

| C4 (Butyl) | 112 | — | 145 | Enantiotropic Nematic |

| C6 (Hexyl) | 105 | — | 152 | Enantiotropic Nematic |

| C8 (Octyl) | 98 | 115 | 158 | Smectic + Nematic |

| C10 (Decyl) | 94 | 128 | 155 | Smectic + Nematic |

| C12 (Dodecyl) | 91 | 135 | 148 | Predominantly Smectic |

Key Insight: The

Applications in Bio-Sensing

While traditionally used in displays, benzyloxy-phenyl benzoates are gaining traction in LC-biosensors .

-

Mechanism: The hydrophobic benzyloxy tail can anchor to surfactant-laden aqueous interfaces.

-

Detection: When a target protein binds to the interface, it disrupts the nematic alignment (transitioning from homeotropic to planar).

-

Advantage: The high birefringence (

) of the phenyl benzoate core provides a high-contrast optical signal visible under standard microscopy, eliminating the need for fluorescent labels.

References

-

Imran, M., et al. (2021). "Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal." Turkish Journal of Chemistry. Available at: [Link]

-

Doshi, A.V., et al. (2011).[4] "A Novel Mesomorphic Homologous Series of Ester Derivatives." Der Pharma Chemica. Available at: [Link]

-

Mandle, R. J., et al. (2022). "The effect of a lateral alkyloxy chain on the ferroelectric nematic phase." Journal of Materials Chemistry C. Available at: [Link]

Sources

4-Pentylphenyl 4-(benzyloxy)benzoate molecular weight and formula

An In-Depth Technical Guide to 4-Pentylphenyl 4-methoxybenzoate

A Note on Chemical Nomenclature: This guide focuses on the molecular properties, synthesis, and applications of 4-Pentylphenyl 4-methoxybenzoate. Initial searches for "4-Pentylphenyl 4-(benzyloxy)benzoate" did not yield significant results for a well-characterized compound. It is presumed that this was a possible misnomer for the closely related and extensively studied 4-Pentylphenyl 4-methoxybenzoate, which is a cornerstone compound in the field of liquid crystal research.

Introduction

4-Pentylphenyl 4-methoxybenzoate is a thermotropic liquid crystal, a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] This organic compound belongs to the class of benzoates and is known for its nematic phase at temperatures slightly above room temperature.[1][2] Its rod-like molecular structure, or mesogenic character, is responsible for the unique optical and electrical properties that make it a valuable material in various technological applications, particularly in the development of liquid crystal displays (LCDs).[1][2] The molecular arrangement of 4-Pentylphenyl 4-methoxybenzoate consists of a rigid core composed of two phenyl rings and a flexible pentyl tail, which are key features for the formation of the liquid crystalline phase.[1]

Chemical Identity and Properties

The fundamental characteristics of 4-Pentylphenyl 4-methoxybenzoate are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₂O₃ | [3][4] |

| Molecular Weight | 298.38 g/mol | [2][5] |

| CAS Number | 38444-13-2 | [3][4] |

| Appearance | White to light yellow powder or crystals | [2] |

| Melting Point | 29.0 °C | [2] |

| Solubility | Soluble in organic solvents like methanol and ethanol.[3][6] | [3][6] |

Molecular Structure

The structure of 4-Pentylphenyl 4-methoxybenzoate is characterized by a central benzoate core with a pentyl group attached to one phenyl ring and a methoxy group on the other.

Caption: Molecular structure of 4-Pentylphenyl 4-methoxybenzoate.

Synthesis and Purification

The synthesis of 4-Pentylphenyl 4-methoxybenzoate is typically achieved through an esterification reaction between 4-methoxybenzoyl chloride and 4-pentylphenol.[1] This process involves two main stages: the preparation of the acid chloride and the subsequent esterification.

Experimental Protocol: Synthesis of 4-Pentylphenyl 4-methoxybenzoate

Part 1: Preparation of 4-Methoxybenzoyl Chloride

-

Reactants: 4-Methoxybenzoic acid, Thionyl chloride (SOCl₂).

-

Procedure: a. In a round-bottom flask, add 4-methoxybenzoic acid. b. Slowly add an excess of thionyl chloride to the flask. c. Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution.[1] d. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. e. The crude 4-methoxybenzoyl chloride can be purified by vacuum distillation.

Part 2: Esterification

-

Reactants: 4-Methoxybenzoyl chloride, 4-pentylphenol, Pyridine.

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

-

Procedure: a. Dissolve 4-pentylphenol and pyridine (to neutralize the HCl byproduct) in the chosen solvent in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution in an ice bath. c. Slowly add a solution of 4-methoxybenzoyl chloride in the same solvent to the cooled mixture. d. Allow the reaction mixture to warm to room temperature and stir for several hours. e. Upon completion, the reaction mixture is washed with dilute acid, water, and brine. f. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. g. The resulting crude product is purified by recrystallization or column chromatography to yield pure 4-Pentylphenyl 4-methoxybenzoate.

Caption: Synthesis workflow for 4-Pentylphenyl 4-methoxybenzoate.

Characterization and Analysis

The synthesized 4-Pentylphenyl 4-methoxybenzoate is characterized using various analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the functional groups present in the molecule, such as the ester carbonyl (C=O) and ether (C-O) linkages.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Differential Scanning Calorimetry (DSC): DSC is a crucial technique for identifying the phase transition temperatures, including the melting point and the clearing point (the transition from the liquid crystal phase to the isotropic liquid phase).[1]

-

Polarized Optical Microscopy (POM): POM is used to visually observe the liquid crystalline textures and determine the type of mesophase (e.g., nematic, smectic).[1]

Applications

The primary application of 4-Pentylphenyl 4-methoxybenzoate lies in its use as a component of liquid crystal mixtures for displays and other optoelectronic devices.[2]

-

Liquid Crystal Displays (LCDs): Its nematic phase allows for the alignment of the molecules by an electric field, which is the fundamental principle behind the operation of LCDs.

-

Host Material for Guest Molecules: It can act as a host material for other molecules, such as luminophores, to create aligned systems with specific optical properties.[2]

-

Chiral Nematic Phases: When mixed with chiral compounds, it can form chiral nematic liquid crystals with helical structures, which have applications in areas such as reflective displays and temperature sensors.[2]

Safety and Handling

4-Pentylphenyl 4-methoxybenzoate should be handled with care in a well-ventilated area, and appropriate personal protective equipment should be worn.

-

Hazard Statements: May cause an allergic skin reaction and may cause long-lasting harmful effects to aquatic life.[7]

-

Precautionary Statements: Avoid breathing dust, and avoid release to the environment.[7] Wear protective gloves, and if on skin, wash with plenty of water.[7]

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container.

References

-

Benzoic acid, 4-methoxy-, 4-pentylphenyl ester - SIELC Technologies. [Link]

-

Pentylphenyl methoxybenzoate (CAS 38444-13-2): Odor profile, Properties, & IFRA compliance - Scent.vn. [Link]

-

PENTYLPHENYL METHOXYBENZOATE - Inxight Drugs. [Link]

-

Pentylphenyl methoxybenzoate | C19H22O3 | CID 94486 - PubChem. [Link]

-

4-Pentylphenyl 4-methoxybenzoate - CAS Common Chemistry. [Link]

-

(PDF) The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ossila.com [ossila.com]

- 3. CAS 38444-13-2: 4-Pentylphenyl 4-methoxybenzoate [cymitquimica.com]

- 4. Benzoic acid, 4-methoxy-, 4-pentylphenyl ester | SIELC Technologies [sielc.com]

- 5. 4-Pentylphenyl 4-Methoxybenzoate , >98.0%(GC) , 38444-13-2 - CookeChem [cookechem.com]

- 6. scent.vn [scent.vn]

- 7. 4-Pentylphenyl 4-methoxybenzoate | 38444-13-2 [sigmaaldrich.com]

Homologous Series of 4-Alkoxyphenyl 4-Alkylbenzoates: A Technical Guide

Executive Summary

This guide provides a comprehensive technical analysis of the 4-alkoxyphenyl 4-alkylbenzoate homologous series. These molecules are quintessential calamitic (rod-like) liquid crystals, historically significant in the display industry and currently pivotal in pharmaceutical materials science .

For drug development professionals, this series offers a tunable platform for Liquid Crystalline Nanoparticles (LCNPs) and anisotropic solvents. The rigid phenyl benzoate core provides π-π stacking stability, while the alkyl/alkoxy tails allow for precise engineering of phase transition temperatures (mesomorphism). This guide details the synthetic pathways, phase behavior physics, and specific applications in controlled release systems.

Molecular Architecture & Design Logic

The general structure of this homologous series is defined by two indices,

The Mesogenic Core

The central phenyl benzoate ester linkage is the rigid "lath" that creates the anisotropic geometry required for liquid crystallinity. Unlike biphenyls, the ester linkage introduces a stepped core structure, which influences the dipole moment and dielectric anisotropy (

Tail Engineering & The Odd-Even Effect

-

Chain Length (

): Increasing the alkyl/alkoxy chain length acts as a "solvent" for the rigid core.-

Short Chains (

): High melting points; often non-mesomorphic or purely nematic. -

Long Chains (

): The flexible chains stabilize layered packing, promoting Smectic (SmA, SmC) phases over Nematic phases.

-

-

Odd-Even Effect: The transition temperatures (specifically the Nematic-Isotropic clearing point,

) oscillate as the chain length increases.

Synthetic Protocols

We present two validated pathways. Method A is the industrial standard for bulk synthesis. Method B is the "Pharma-Grade" route, preferred when the alkyl tails contain sensitive functional groups (e.g., for drug conjugation).

Method A: Acyl Chloride Activation (Standard)

Principle: Conversion of 4-alkylbenzoic acid to its acid chloride, followed by nucleophilic attack by 4-alkoxyphenol.

Protocol:

-

Activation: Reflux 4-alkylbenzoic acid (1.0 eq) with Thionyl Chloride (

, 5.0 eq) and a catalytic drop of DMF for 3 hours. Evaporate excess -

Coupling: Dissolve 4-alkoxyphenol (1.0 eq) in dry Pyridine/DCM (1:1).

-

Addition: Add the acid chloride dropwise at 0°C under

atmosphere. -

Workup: Stir at RT for 12 hours. Pour into ice-HCl. Extract with DCM. Wash with

. Recrystallize from Ethanol.

Method B: Steglich Esterification (Mild/Functionalized)

Principle: DCC-mediated coupling suitable for lab-scale discovery where temperature sensitivity is a concern.

Protocol:

-

Dissolution: Dissolve 4-alkylbenzoic acid (1.0 eq) and 4-alkoxyphenol (1.0 eq) in anhydrous DCM.

-

Catalyst: Add DMAP (4-Dimethylaminopyridine, 0.1 eq).

-

Coupling: Cool to 0°C. Add DCC (N,N'-Dicyclohexylcarbodiimide, 1.1 eq) dissolved in DCM dropwise.

-

Reaction: Allow to warm to RT and stir for 24 hours. The byproduct (DCU) will precipitate as a white solid.

-

Purification: Filter off DCU. Wash filtrate with 0.5N HCl and saturated

. Flash chromatography (Hexane/Ethyl Acetate) is recommended for high purity.

Synthetic Workflow Diagram

Figure 1: Step-by-step synthetic logic flow for the preparation of phenyl benzoate mesogens.

Phase Behavior & Characterization

Understanding the phase sequence is critical for application. The material must be in the correct phase (Nematic or Smectic) at the operating temperature (usually body temperature, 37°C, for drug delivery).

Characterization Techniques

-

DSC (Differential Scanning Calorimetry): Measures enthalpy of transitions. Look for sharp peaks (Crystal

Mesophase) and smaller peaks (Mesophase -

POM (Polarized Optical Microscopy): Visual validation.

-

Nematic: Schlieren texture (threads) or Droplets.[3]

-

Smectic A: Focal conic fan texture or Homeotropic (black) regions.

-

Representative Phase Data (Select Homologues)

The following table summarizes the behavior of the

| Alkyl Chain ( | Alkoxy Chain ( | Phase Sequence (Heating) | Transition Temps (°C) | Mesophase Type |

| 4 (Butyl) | 1 (Methoxy) | Cr | Cr 65 N 82 I | Pure Nematic |

| 4 (Butyl) | 6 (Hexyloxy) | Cr | Cr 45 N 78 I | Enantiotropic Nematic |

| 8 (Octyl) | 4 (Butoxy) | Cr | Cr 38 SmA 52 N 71 I | Smectic + Nematic |

| 10 (Decyl) | 10 (Decyloxy) | Cr | Cr 42 SmC 60 SmA 85 I | Pure Smectic |

Key: Cr = Crystalline Solid, N = Nematic, Sm = Smectic, I = Isotropic Liquid.

Phase Transition Logic Diagram

Figure 2: Thermal phase transitions.[4] Note that chain length dictates whether the material passes through a Smectic phase.

Applications in Drug Development

While historically used in optics, the 4-alkoxyphenyl 4-alkylbenzoate series is gaining traction in pharmaceutical sciences due to its biocompatibility (hydrolysable ester core) and self-assembly properties.

Liquid Crystalline Nanoparticles (LCNPs)

These molecules can form the hydrophobic core of LCNPs (e.g., Cubosomes or Hexosomes).

-

Mechanism: The drug is trapped within the liquid crystalline matrix.

-

Benefit: The anisotropic order controls the diffusion rate of the drug, allowing for sustained release profiles that amorphous polymer carriers cannot match.

-

Relevance: High potential for solubilizing hydrophobic drugs (BCS Class II/IV).

Thermo-Responsive Delivery

Because the phase transitions (Cr

Permeation Enhancers

The amphiphilic nature of the alkoxy-substituted benzoates allows them to interact with the lipid bilayer of the stratum corneum, potentially enhancing transdermal drug delivery.

References

-

Neubert, M. E., et al. (1977). The Effect of Terminal Alkyl Chain Length on Mesomorphic Properties of 4-Alkoxyphenyl-4'-Alkylbenzoates. Molecular Crystals and Liquid Crystals.[3][4][5][6][7][8] Link

-

Imrie, C. T., et al. (2011). Odd-even effects in liquid crystals. Liquid Crystals Reviews. Link

-

Guo, C., et al. (2013). Liquid Crystals in Drug Delivery. Journal of Controlled Release. Link

-

Organic Syntheses. (2019). Synthesis of Phenyl Benzoate Derivatives. Org. Synth. Link

-

Boyd, B. J., et al. (2009). Liquid crystalline systems in drug delivery. Drug Development and Industrial Pharmacy. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orgsyn.org [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. | PDF or Rental [articles.researchsolutions.com]

- 6. tijer.org [tijer.org]

- 7. Oligomeric odd–even effect in liquid crystals - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

Technical Guide: Applications of 4-Pentylphenyl 4-(benzyloxy)benzoate in LCD Technology

The following technical guide is structured to address the specific role of 4-Pentylphenyl 4-(benzyloxy)benzoate (CAS 111973-82-1) within the liquid crystal display (LCD) ecosystem. While the provided audience includes drug development professionals, the primary focus here is Materials Science and Display Engineering , as this molecule is a specialized mesogen and intermediate. The content is designed to be authoritative, actionable, and scientifically rigorous.

Executive Summary

4-Pentylphenyl 4-(benzyloxy)benzoate represents a critical class of phenyl benzoate esters used in the synthesis and formulation of advanced liquid crystal materials. Its primary utility in modern LCD technology is twofold:

-

Precursor for Reactive Mesogens (RMs): It serves as a stable, protected intermediate for synthesizing polymerizable liquid crystals used in optical compensation films (e.g., for IPS and VA modes).

-

High-Birefringence Mesogen: As a three-ring system (counting the benzyl moiety), it functions as a high-temperature component in nematic mixtures, enhancing the clearing point (

) and optical anisotropy (

This guide details the chemical profile, synthesis protocols, and specific applications of this molecule, grounded in its structural properties as a rod-like (calamitic) mesogen.

Chemical Profile & Structural Logic

The molecule’s utility is dictated by its specific structural attributes: a rigid core, a flexible alkyl tail, and a protectable head group.

Molecular Architecture

| Feature | Chemical Moiety | Function in LCD |

| Core Scaffold | Phenyl Benzoate Ester | Provides the rigid, rod-like structure essential for mesophase formation (anisotropy). |

| Terminal A | 4-Pentyl ( | A flexible alkyl tail that lowers the melting point and induces nematic/smectic phase behavior. |

| Terminal B | 4-Benzyloxy ( | Acts as a bulky, high-melting terminal group. Crucially, it serves as a protecting group for a phenolic hydroxyl, enabling further functionalization. |

Physicochemical Properties (Representative)

-

CAS Number: 111973-82-1[1]

-

Molecular Formula:

-

Molecular Weight: 450.57 g/mol

-

Phase Behavior: Enantiotropic Nematic/Smectic (Typical for 3-ring benzoates).

-

Stability: High thermal stability; hydrolytically stable under neutral conditions.

Core Application: Synthesis of Reactive Mesogens (RMs)

The most significant industrial application of 4-Pentylphenyl 4-(benzyloxy)benzoate is as a key intermediate in the production of Reactive Mesogens (RMs). RMs are polymerizable liquid crystals used to create thin optical films that improve viewing angles and contrast in TFT-LCDs.

The "Protection-Deprotection" Strategy

Direct synthesis of hydroxy-functionalized mesogens often leads to side reactions. The benzyloxy group acts as a robust protecting group for the phenol functionality, allowing the formation of the central ester linkage without interference.

Workflow Diagram: RM Synthesis Pathway

Figure 1: Synthetic pathway utilizing 4-Pentylphenyl 4-(benzyloxy)benzoate as a protected scaffold for Reactive Mesogen production.

Experimental Protocol: Synthesis & Deprotection

Note: This protocol is a generalized standard procedure for phenyl benzoate LCs.

Phase 1: Esterification (Formation of Target Molecule)

-

Reagents: Dissolve 4-benzyloxybenzoic acid (1.0 eq) and 4-pentylphenol (1.0 eq) in dry Dichloromethane (DCM).

-

Catalyst: Add DMAP (0.1 eq) and cool to 0°C.

-

Coupling: Dropwise add DCC (1.1 eq) dissolved in DCM. Stir at RT for 12-24 hours.

-

Workup: Filter off the DCU urea precipitate. Wash filtrate with water, 5% HCl, and saturated

. -

Purification: Recrystallize from Ethanol/Hexane to obtain 4-Pentylphenyl 4-(benzyloxy)benzoate .

Phase 2: Hydrogenolysis (Deprotection to Hydroxy-Mesogen)

-

Setup: Dissolve the benzoate ester in THF/Ethanol (1:1).

-

Catalyst: Add 10% Pd/C (5 wt% of substrate).

-

Reaction: Stir under

atmosphere (balloon pressure) for 6-12 hours. -

Validation: Monitor by TLC (disappearance of the benzyl spot).

-

Result: Yields 4-Pentylphenyl 4-hydroxybenzoate, ready for acrylation.

Application in LC Mixture Formulation

Beyond synthesis, the molecule itself is used as a dopant or component in nematic mixtures for specific display modes (e.g., STN or Passive Matrix LCDs).

Modulating Phase Transitions

The "3-ring" structure (Benzyl + Phenyl + Phenyl) imparts a high length-to-breadth ratio, which:

-

Increases the Clearing Point (

): Useful for extending the operating temperature range of a mixture. -

Induces Smectic Phases: The benzyloxy tail often promotes Smectic A or C phases. This is beneficial for bistable displays but must be carefully controlled in standard nematic displays to avoid low-temperature crystallization.

Comparative Properties Table

| Property | 4-Pentylphenyl 4-(benzyloxy)benzoate | Standard Mesogen (e.g., 5CB) | Impact on Mixture |

| Core Structure | 3-Ring Ester | 2-Ring Biphenyl | Increases rigidity and thermal stability. |

| Clearing Point | High (>100°C est.) | ~35°C | Raises the upper operating temperature limit. |

| Viscosity | High | Low | Increases rotational viscosity ( |

| Birefringence ( | High (~0.20) | Moderate (~0.18) | Improves optical contrast in thin cells. |

Scientific Integrity & Validation

Quality Control Metrics

To ensure the material is suitable for LCD applications, the following specifications must be met:

-

Purity (HPLC): > 99.5% (Impurities cause ionic effects and image retention).

-

Resistivity: >

(Critical for voltage holding ratio). -

Metal Ion Content: < 10 ppb (To prevent electrochemical degradation).

Mechanistic Logic

The choice of the pentyl chain (

- : Often purely nematic but with low clearing points.

- (Pentyl): Optimal balance of nematic range and viscosity.

- : Strongly smectic, often unsuitable for dynamic displays. Therefore, the pentyl derivative is the "sweet spot" for broad-range nematic mixtures.

References

-

ChemSrc. CAS 111973-82-1: 4-Pentylphenyl 4-(benzyloxy)benzoate.[1] Chemical physical properties database.[2] Available at: [Link]

- European Patent Office.EP0808825A1: Phenyl benzoate derivatives and liquid crystal compositions. (Describes the utility of phenyl benzoate esters in ECB and DS modes).

-

National Institutes of Health (PMC). Synthesis and characterization of novel 4-benzyloxyphenyl liquid crystals. (Detailed protocols for benzyloxy-substituted mesogens). Available at: [Link]

-

Der Pharma Chemica. Benzoate esters homologous series of liquid crystals.[3] (Study on the odd-even effect and phase transitions of benzoate series). Available at: [Link][3]

Sources

Methodological & Application

Synthesis of 4-Pentylphenyl 4-(benzyloxy)benzoate: A Detailed Protocol Using Steglich Esterification

An Application Note for Researchers and Scientists

Abstract: This application note provides a comprehensive guide for the synthesis of 4-pentylphenyl 4-(benzyloxy)benzoate, a compound of interest in liquid crystal research and materials science.[1][2][3] The protocol employs the Steglich esterification, a mild and efficient method that utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][5][6] We delve into the mechanistic rationale, provide a detailed step-by-step experimental procedure, outline critical safety considerations, and describe standard characterization techniques for the final product. This guide is intended for researchers in organic synthesis, drug development, and materials science.

Introduction and Scientific Rationale

4-Pentylphenyl 4-(benzyloxy)benzoate is a calamitic (rod-like) molecule, a structural motif frequently associated with liquid crystalline properties.[1][3] Such compounds, which exhibit phases of matter intermediate between conventional liquids and solid crystals, are foundational to technologies like liquid-crystal displays (LCDs).[2][7] The synthesis of these materials with high purity is paramount for studying their unique mesomorphic and optical behaviors.

The formation of the target molecule requires the creation of an ester linkage between 4-(benzyloxy)benzoic acid and 4-pentylphenol. While classic Fischer esterification is an option, it requires harsh acidic conditions and high temperatures, which can be incompatible with more complex substrates.[8] The Steglich esterification, first described in 1978, presents a superior alternative.[4][9] It proceeds under mild, typically room-temperature conditions, making it ideal for substrates that may be sensitive to acid or heat.[4][9][10] This method is particularly valued for its high yields and tolerance of a wide range of functional groups.[5]

The Steglich Esterification: Mechanism of Action

The efficacy of the Steglich esterification hinges on the in-situ activation of the carboxylic acid by a carbodiimide, in this case, DCC. The reaction mechanism can be understood through the following key steps:

-

Activation of the Carboxylic Acid: The reaction initiates with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. The resulting carboxylate anion then attacks the central carbon of the protonated DCC, forming a highly reactive O-acylisourea intermediate.[5][9] This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.

-

Catalysis by DMAP: While the alcohol can directly react with the O-acylisourea, this pathway is often slow. DMAP, being a more potent nucleophile than the alcohol, rapidly attacks the O-acylisourea.[10] This forms a new, even more reactive intermediate, an N-acylpyridinium salt, and releases dicyclohexylurea (DCU). The catalytic role of DMAP is crucial as it significantly accelerates the reaction and suppresses a common side reaction: the intramolecular 1,3-rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[4]

-

Ester Formation: The alcohol (4-pentylphenol) then attacks the activated N-acylpyridinium intermediate. This step forms the desired ester bond, regenerates the DMAP catalyst, and completes the catalytic cycle.

-

Byproduct Formation: The driving force for the reaction is the formation of the highly stable and largely insoluble dicyclohexylurea (DCU) byproduct, which effectively removes the elements of water from the reaction.[4]

Sources

- 1. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. Steglich esterification - Wikipedia [en.wikipedia.org]

- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 9. Steglich Esterification [organic-chemistry.org]

- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

DCC/DMAP coupling protocol for phenyl benzoate synthesis

Application Note: High-Yield Synthesis of Phenyl Benzoate via Steglich Esterification

Executive Summary

This guide details the optimized protocol for synthesizing phenyl benzoate using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). While classical Fischer esterification fails with phenols due to their low nucleophilicity and sensitivity to harsh acidic conditions, the Steglich esterification offers a mild, neutral-pH alternative.[1]

This protocol uses Phenyl Benzoate as a model system to demonstrate the coupling of sterically hindered or electron-deficient alcohols. The core focus is on process control —specifically the suppression of N-acylurea byproducts and the efficient removal of dicyclohexylurea (DCU).

Mechanistic Insight & Rationale

Why DCC/DMAP?

Direct reaction between benzoic acid and phenol is thermodynamically unfavorable. DCC acts as a dehydrating agent to activate the carboxylic acid. However, the reaction of the resulting O-acylisourea with a phenol is kinetically slow. Without a catalyst, the O-acylisourea undergoes a 1,3-rearrangement to form an unreactive N-acylurea byproduct, permanently sequestering the starting material.

The Role of DMAP:

DMAP is approximately

Diagram 1: Steglich Esterification Catalytic Cycle This diagram illustrates the acyl-transfer mechanism and the competition between productive coupling and byproduct formation.

Caption: The DMAP catalytic cycle intercepts the O-acylisourea to prevent N-acylurea rearrangement.

Experimental Design

Safety & Handling

-

DCC (N,N'-Dicyclohexylcarbodiimide): A potent contact allergen and sensitizer. Inhalation of dust can cause severe respiratory reactions. Must be weighed and handled in a fume hood.

-

DMAP: Highly toxic by absorption.

-

Solvent: Dichloromethane (DCM) is the standard solvent due to its polarity and ability to dissolve the reactants while precipitating DCU.

Stoichiometry Table

Precise stoichiometry is vital to minimize purification difficulty.

| Component | Role | Equivalents (eq) | Molar Mass ( g/mol ) | Notes |

| Benzoic Acid | Substrate | 1.0 | 122.12 | Limiting reagent |

| Phenol | Nucleophile | 1.1 | 94.11 | Slight excess ensures complete acid consumption |

| DCC | Coupling Agent | 1.1 - 1.2 | 206.33 | Excess accounts for hydrolysis by trace moisture |

| DMAP | Catalyst | 0.05 - 0.1 | 122.17 | 5-10 mol% is sufficient |

| DCM | Solvent | N/A | N/A | Anhydrous (0.2 - 0.5 M concentration) |

Detailed Protocol

Phase 1: Reaction Setup

-

Drying: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen or argon.

-

Solvation: Add Benzoic Acid (1.0 eq) , Phenol (1.1 eq) , and DMAP (0.1 eq) to the flask.

-

Dissolution: Add anhydrous DCM (approx. 10 mL per gram of acid). Stir until all solids are dissolved.

-

Cooling: Submerge the flask in an ice-water bath (0°C).

-

Reasoning: The reaction between DCC and carboxylic acid is exothermic. Low temperature prevents "runaway" exotherms that favor the N-acylurea rearrangement.

-

Phase 2: Activation & Coupling

-

DCC Addition: Dissolve DCC (1.2 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 5–10 minutes.

-

Precipitation Onset: You will observe a white precipitate (DCU) forming within minutes. This is a visual indicator that the coupling is proceeding.

-

Equilibration: Stir at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (RT).

-

Duration: Stir at RT for 3–12 hours. Monitor via TLC (Solvent system: 10% Ethyl Acetate in Hexanes).

Phase 3: Workup & DCU Removal (The Critical Step)

The primary failure mode in this synthesis is persistent DCU contamination.

-

Cold Precipitation: Before filtration, place the flask in a freezer (-20°C) or ice bath for 30 minutes. DCU is virtually insoluble in cold DCM.

-

Filtration: Filter the mixture through a sintered glass funnel or a Celite pad. Wash the filter cake with a small volume of cold DCM.

-

Note: Do not use warm solvent, or DCU will re-dissolve.

-

-

Evaporation: Concentrate the filtrate under reduced pressure to roughly 25% of its original volume. (Do not dry completely yet, as trapped DCU is hard to remove from oil).

Phase 4: Chemical Purification (Extraction)

-

Re-dissolution: Dilute the concentrated residue with Ethyl Acetate (EtOAc).

-

Why switch solvents? DCU is even less soluble in EtOAc than DCM, often causing a second crash-out. If precipitate forms, filter again.[2]

-

-

Wash Cycle: Transfer to a separatory funnel.

-

Wash 1 (Acidic): 0.5 M HCl (2x). Purpose: Protonates DMAP (removes catalyst) and any unreacted amine impurities.

-

Wash 2 (Basic): Saturated NaHCO₃ (2x). Purpose: Deprotonates and removes unreacted Benzoic Acid.

-

Wash 3 (Neutral): Brine (1x). Purpose: Removes trapped water.

-

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude Phenyl Benzoate.

Diagram 2: Experimental Workflow Visualizing the critical separation steps.

Caption: Workflow emphasizing the cooling step prior to filtration for maximum DCU removal.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Wet solvent/reagents | Water reacts with DCC to form DCU before it activates the acid. Ensure all reagents are dried under vacuum and solvent is anhydrous. |

| Product contains white solid | Residual DCU | Dissolve crude product in a minimal amount of cold ether or hexane. DCU will precipitate; product will stay in solution. Filter again. |

| N-Acylurea Byproduct | No DMAP added or added too late | Ensure DMAP is present before DCC addition. Keep reaction at 0°C during initial activation. |

| Emulsion during extraction | Density similarity | Add solid NaCl to the aqueous layer to increase density difference and break the emulsion. |

References

-

Neises, B., & Steglich, W. (1978).[1][3][4][5][6][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.[5][7] [Link]

-

Organic Chemistry Portal. (n.d.).[5] Steglich Esterification. [Link]

-

PubChem. (n.d.). Dicyclohexylcarbodiimide (DCC) Compound Summary. [Link]

Sources

- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. B. Neises and W. Steglich, “Simple Method for the Esterification of Carboxylic Acids,” Angewandte Chemie International Edition, Vol. 17, No. 7, 1978, pp. 522-524.doi10.1002/anie.197805221 - References - Scientific Research Publishing [scirp.org]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 7. scribd.com [scribd.com]

Topic: A Guide to the Recrystallization of 4-Pentylphenyl 4-(benzyloxy)benzoate for High-Purity Applications

An Application Note for Researchers and Drug Development Professionals

Abstract

4-Pentylphenyl 4-(benzyloxy)benzoate is a benzoate ester with significant potential in materials science, particularly as a precursor for liquid crystals, and as a scaffold in medicinal chemistry. The synthesis of this compound often yields a crude product containing unreacted starting materials, by-products, and other impurities. Achieving high purity is paramount for its intended applications, as even minor impurities can drastically alter material properties or biological activity. Recrystallization is a robust, scalable, and cost-effective purification technique that leverages differences in solubility to isolate the desired compound in a highly pure crystalline form.[1] This guide provides a comprehensive overview of the principles, solvent selection strategies, and detailed protocols for the successful recrystallization of 4-Pentylphenyl 4-(benzyloxy)benzoate.

The Principle of Recrystallization: A Thermodynamic Approach to Purification

Recrystallization is a purification technique, not merely an isolation method.[1] Its success hinges on the principle that the solubility of most solid compounds increases with temperature.[2][3] The process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution. As this solution cools slowly and undisturbed, the solubility of the target compound decreases, leading to a supersaturated state from which pure crystals nucleate and grow.[2] The highly ordered and selective nature of crystal lattice formation tends to exclude impurity molecules, which remain dissolved in the cold solvent (mother liquor).[4] A successful recrystallization yields a product of significantly higher purity than the starting material.

The choice of solvent is the most critical factor in this process. An ideal solvent for 4-Pentylphenyl 4-(benzyloxy)benzoate should exhibit the following characteristics:

-

High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.

-

Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at room temperature or below.[5]

-

Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (to be removed with the mother liquor).

-

Chemical Inertness: The solvent must not react with the compound.[5]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.

-

Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive.

Solvent System Selection for 4-Pentylphenyl 4-(benzyloxy)benzoate

The molecular structure of 4-Pentylphenyl 4-(benzyloxy)benzoate—comprising two phenyl rings, an ester linkage, an ether linkage, and a pentyl chain—suggests it is a relatively non-polar molecule with some capacity for polar interactions. This profile indicates that alcohols, and potentially mixed-solvent systems involving a non-polar solvent and a polar anti-solvent, are excellent starting points for screening. Based on literature for structurally similar benzoate esters and liquid crystal precursors, the following solvents are recommended for initial evaluation.[6][7][8]

Table 1: Candidate Solvents for Recrystallization

| Solvent | Boiling Point (°C) | Polarity Index | Key Characteristics & Safety Notes |

| Ethanol | 78 | 5.2 | Excellent general-purpose solvent for moderately polar compounds. Often used for benzoate esters.[6] Flammable. |

| Methanol | 65 | 6.6 | Higher polarity than ethanol; a related compound is noted as soluble in methanol.[7] Flammable and toxic. |

| Isopropanol (IPA) | 82 | 4.3 | Less polar than ethanol, good for compounds with hydrocarbon chains. Flammable. |

| Acetone | 56 | 5.1 | Strong solvent, but its low boiling point can lead to premature crystallization. Highly flammable. |

| Ethyl Acetate | 77 | 4.4 | Good solvent for esters, but its similar structure might lead to high solubility even when cold. Flammable. |

| Heptane/Hexane | 98 / 69 | 0.1 | Non-polar solvents. Unlikely to be a good single solvent but excellent as an anti-solvent (poor solvent) in a mixed system. Flammable. |

| Water | 100 | 10.2 | The compound is expected to be insoluble.[9] Excellent as an anti-solvent with alcohols like ethanol. Non-toxic. |

Workflow for Purification

The overall strategy involves first screening a range of solvents to find the optimal system, followed by a preparative-scale recrystallization.

Caption: Overall workflow for purification.

Experimental Protocols

Protocol 4.1: Small-Scale Solvent Screening

This protocol is essential for identifying the ideal solvent or solvent pair before committing a large amount of material.

-

Preparation: Place approximately 10-20 mg of crude 4-Pentylphenyl 4-(benzyloxy)benzoate into several small test tubes.

-

Solvent Addition: To each tube, add a different candidate solvent (from Table 1) dropwise, starting with ~0.5 mL.

-

Room Temperature Test: Agitate the tubes at room temperature. A good candidate solvent will not dissolve the compound or will dissolve it very poorly.[10] If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization.

-

Boiling Temperature Test: Gently heat the tubes that did not show complete dissolution in a water or sand bath to the boiling point of the solvent. Add more solvent dropwise until the solid just dissolves.[5] An ideal solvent will dissolve the compound completely at its boiling point in a reasonable volume.

-

Cooling and Observation: Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe the formation of crystals. The best solvent will yield a large quantity of well-formed crystals.

-

Ice Bath: Place the tubes that formed crystals into an ice bath for 10-15 minutes to assess if more product crystallizes out.

Protocol 4.2: Single-Solvent Recrystallization (Example: Ethanol)

This protocol should be followed once an optimal single solvent has been identified.

Caption: Step-by-step single-solvent recrystallization.

-

Dissolution: Place the crude 4-Pentylphenyl 4-(benzyloxy)benzoate in an Erlenmeyer flask. In a separate flask, bring the chosen solvent (e.g., ethanol) to a boil. Add the hot solvent portion-wise to the flask containing the solid while heating until the solid is completely dissolved. Use the minimum amount of solvent necessary.[4]

-

Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal, boil for a few minutes, and proceed to hot filtration.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[2]

-

Crystallization: Cover the flask containing the clear solution and allow it to cool slowly and without disturbance to room temperature. Slow cooling is crucial for the formation of pure, large crystals.[2]

-

Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of the product.[5]

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing dissolved impurities.[4]

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The purity can then be assessed by melting point determination or spectroscopic methods.

Protocol 4.3: Mixed-Solvent Recrystallization (Example: Ethanol/Water)

This method is useful if no single solvent is found to have the ideal properties.

-

Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol), in which the compound is soluble.

-

Addition of Anti-Solvent: While the solution is still hot, add the "poor" or "anti-solvent" (e.g., water), in which the compound is insoluble, dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

-

Clarification: Add a few drops of the hot "good" solvent (ethanol) until the cloudiness just disappears.

-

Cooling and Isolation: Allow the solution to cool slowly, as described in Protocol 4.2 (Steps 4-8). The presence of the anti-solvent will dramatically decrease the compound's solubility as the temperature drops, leading to crystallization.

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Solution(s) |

| No Crystals Form | Too much solvent was used; solution is not saturated. / Solution is supersaturated. | Boil off some of the solvent to increase concentration. / Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[4] |

| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute. / The solution is cooling too quickly. | Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. / Consider a lower-boiling point solvent. |

| Poor Recovery | Too much solvent was used. / Crystals were washed with room-temperature solvent. / Premature crystallization during hot filtration. | Concentrate the mother liquor and cool again to recover a second crop of crystals. / Always use a minimum amount of ice-cold solvent for washing.[4] / Ensure funnel and flask are pre-heated. |

References

-

Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Available at: [Link]

-

University of California, Irvine. Recrystallization1. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

Waseda University. Recrystallization method. Available at: [Link]

-

Muhammad, T., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry. Available at: [Link]

-

University of Rochester. Recrystallization and Crystallization. Available at: [Link]

-

Wikipedia. Recrystallization (chemistry). Available at: [Link]

-

Global Substance Registration System (GSRS). 4-PENTYLPHENYL 4-(HEXYLOXY)BENZOATE. Available at: [Link]

-

University of Technology, Iraq. (2021, July 16). Experimental No. (4) Recrystallization. Available at: [Link]

-

University of Wisconsin-Stout. Petroleum Chemistry Laboratory Recrystallizing process. Available at: [Link]

-

University of Colorado Boulder. Recrystallization is the most common method for purifying solid compounds. Available at: [Link]

-

Muhammad, T., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2025, February 8). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Available at: [Link]

-

Rastuti, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Indonesian Journal of Chemistry. Available at: [Link]

-

Akbaş, H., et al. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. National Center for Biotechnology Information. Available at: [Link]

-

Doshi, A. V., & Patel, R. B. (2018). synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. ResearchGate. Available at: [Link]

-

University of Wisconsin-Green Bay. Recrystallization of Benzoic Acid. Available at: [Link]

-

California State University, Bakersfield. (2009, September 10). Chemistry 102 - Experiment 3. Available at: [Link]

- Google Patents. US4092353A - Process for the purification of benzoic acid.

-

Rastuti, et al. (2025, November 26). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Universitas Gadjah Mada. Available at: [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. ossila.com [ossila.com]

- 8. researchgate.net [researchgate.net]

- 9. CAS 38444-13-2: 4-Pentylphenyl 4-methoxybenzoate [cymitquimica.com]

- 10. people.chem.umass.edu [people.chem.umass.edu]

Application Note: Precision Thin-Film Deposition of Benzyloxy-Benzoate Mesogens

Executive Summary

This guide details the fabrication of highly ordered thin films using benzyloxy-benzoate mesogens —a class of calamitic (rod-like) liquid crystals (LCs) critical for organic electronics and bio-sensing interfaces. Unlike standard polymers, these materials require strict control over surface anchoring energy and thermal annealing to achieve monodomain alignment.

Target Audience: Materials Scientists, Organic Electronics Engineers, and Drug Development Professionals utilizing LC-based sensing platforms.

Core Challenge: The Alignment Paradox

Benzyloxy-benzoates possess a rigid core that drives strong

-

Solution: We utilize a "Command Surface" approach, modifying substrate surface energy to dictate the mesogen's director field (molecular orientation).

Material Science & Phase Behavior

Before deposition, the phase transition temperatures of the specific benzyloxy-benzoate derivative must be characterized. These materials typically exhibit the following thermotropic sequence:

Critical Parameters for Deposition:

-

(Clearing Point): The temperature where the material becomes an isotropic liquid. Films must be annealed below this point but above

-

Solubility: High solubility in non-polar solvents (Chloroform, Toluene) due to the alkyl tails and aromatic core.

Protocol A: Solution Processing (Spin Coating)

Best for: Rapid prototyping, bio-sensing substrates, and large-area coatings. Mechanism: Solvent evaporation drives the material into a kinetically trapped state; thermal annealing restores thermodynamic order.

Phase 1: Substrate Surface Engineering

The substrate chemistry dictates the alignment (Anchoring).

-

Homeotropic (Perpendicular): Requires hydrophobic silanization.

-

Planar (Parallel): Requires rubbed polyimide.

Step-by-Step Surface Modification (Homeotropic Target):

-

Piranha Clean: Immerse SiO

/Glass in -

Rinse: Cascade rinse with DI water (

) -

Silanization: Immerse in a 2 mM solution of Octadecyltrichlorosilane (OTS) in anhydrous Toluene for 30 mins.

-

Causality: OTS forms a self-assembled monolayer (SAM).[1] The long alkyl chains of OTS interdigitate with the alkyl tails of the benzyloxy-benzoate, forcing the aromatic cores to stand up (Homeotropic).

-

-